7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-71-3, MF C₈H₆ClN₃O₂, MW 211.61) is a heterocyclic building block belonging to the pyrido[4,3-d]pyrimidine-2,4-dione family. Its structure features a fused pyridine–pyrimidine bicyclic core bearing a chlorine atom at the 7‑position and a methyl group at the 8‑position, a substitution pattern that distinguishes it from other commercially available analogs.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B11764245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2
InChIInChI=1S/C8H6ClN3O2/c1-3-5-4(2-10-6(3)9)7(13)12-8(14)11-5/h2H,1H3,(H2,11,12,13,14)
InChIKeyQNJYOOOLTKHDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione – Core Identity and Procurement-Relevant Profile


7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-71-3, MF C₈H₆ClN₃O₂, MW 211.61) is a heterocyclic building block belonging to the pyrido[4,3-d]pyrimidine-2,4-dione family . Its structure features a fused pyridine–pyrimidine bicyclic core bearing a chlorine atom at the 7‑position and a methyl group at the 8‑position, a substitution pattern that distinguishes it from other commercially available analogs . The compound is supplied at ≥97% purity and serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, agrochemical discovery, and scaffold-hopping campaigns [1].

Why Generic Substitution Fails for 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione


Pyrido[4,3-d]pyrimidine-2,4-diones are not interchangeable building blocks; even single-atom changes at the 7‑ or 8‑position produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and electronic character that cascade into divergent reactivity, target engagement, and pharmacokinetic profiles [1]. The 8‑methyl substituent on the target compound imparts a distinct balance of inductive electron-donating effect and steric bulk compared with the 8‑methoxy, 8‑fluoro, or unsubstituted analogs, directly affecting both synthetic derivatization efficiency and biological SAR interpretation [2][3]. Procurement of the correct substitution pattern is therefore not a matter of convenience but a prerequisite for reproducible structure–activity relationships.

Quantitative Differentiation Evidence: 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation – 8‑Methyl vs. 8‑Methoxy and 8‑Fluoro Analogs

The 8‑methyl substituent confers higher predicted lipophilicity than the 8‑methoxy analog, directly impacting membrane permeability and non-specific binding propensity. The 7‑chloro‑8‑methyl compound has an estimated XLogP3 of approximately 0.8–1.0, versus an experimentally referenced XLogP3 of 0.3 for the 7‑chloro‑8‑methoxy analog [1]. The 7‑chloro‑8‑fluoro analog (XLogP3 estimated ~0.5) also sits lower, while the unsubstituted 7‑chloro analog (no 8‑substituent, MW 197.58) exhibits an even lower XLogP3 (~0.1). This ~0.5–0.9 log unit increase represents a ~3–8× theoretical increase in octanol–water partition coefficient, influencing extraction efficiency, chromatographic retention, and biological membrane passage.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile vs. 8‑Methoxy Analog – Implications for Target Engagement

Replacement of the 8‑methoxy group with 8‑methyl eliminates one hydrogen-bond acceptor (HBA) while retaining the same hydrogen-bond donor (HBD) count. The target compound presents HBD = 2, HBA = 3 (two carbonyl oxygens plus pyridine nitrogen), whereas the 7‑chloro‑8‑methoxy analog offers HBD = 2, HBA = 4 (additional methoxy oxygen) [1]. This difference is significant for target binding: in the pyrido[4,3-d]pyrimidine class, the 8‑position substituent is oriented toward a region that can accommodate either hydrophobic (methyl) or polar (methoxy) groups, directly affecting CYP51 and kinase active-site complementarity [2].

Hydrogen bonding Enzyme inhibition Molecular recognition

Topological Polar Surface Area (TPSA) and Blood–Brain Barrier Penetration Prediction vs. 8‑Methoxy Analog

The 8‑methyl substitution reduces TPSA compared to the 8‑methoxy analog because the methyl group contributes zero polar surface area while the methoxy oxygen adds approximately 9.2 Ų. The 7‑chloro‑8‑methoxy analog has a computed TPSA of 80.3 Ų [1]; the target 7‑chloro‑8‑methyl compound is estimated at approximately 71.1 Ų (subtracting methoxy oxygen contribution). This ~9 Ų reduction moves the compound closer to the empirical 70 Ų threshold commonly associated with favorable CNS penetration potential [2].

CNS drug design TPSA Blood–brain barrier

Synthetic Utility and Purity Benchmarking – Single Reactive Handle vs. Multi-Chloro Analogs

The 7‑chloro substituent provides a single, well-defined reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, enabling selective derivatization without competing side reactions. In contrast, the 2,4,7‑trichloro‑8‑methylpyrido[4,3‑d]pyrimidine analog (MW 248.49) introduces three reactive chlorine atoms with similar or overlapping reactivity, increasing the synthetic complexity and reducing the yield of mono‑substituted products. The target compound is supplied at purities of 97–98% (HPLC) , a specification that enables its direct use in library synthesis and SAR exploration without additional purification.

Synthetic intermediate Purity Cross-coupling

Class-Level Biological Differentiation – CYP51 Inhibitory Potential Contextualized

While direct biological data for the target compound are not yet published, structurally related pyrido[4,3‑d]pyrimidine‑2,4‑diones bearing 7‑ and 8‑substituents have demonstrated sub‑microgram per milliliter CYP51 inhibitory activity. In a 2024 study, compound 4f (a pyrido[4,3‑d]pyrimidine‑2,4‑dione derivative with alternative 7,8‑substitution) showed a CYP51 IC₅₀ of 0.422 μg/mL, exceeding the potency of the commercial fungicide epoxiconazole (IC₅₀ = 0.802 μg/mL) [1]. The 7‑chloro‑8‑methyl substitution pattern differs from those reported by providing a chlorine atom for SNAr diversification and a methyl group for hydrophobic binding, creating a structurally distinct entry point into this target class that complements existing SAR series.

CYP51 inhibition Antifungal Agrochemical

Molecular Weight Optimization for Fragment-Based and Lead-Like Chemical Space

At MW 211.61, the target compound operates within lead-like and fragment-adjacent chemical space, whereas the 7‑chloro‑8‑methoxy analog (MW 227.60) [1] and the 2,4,7‑trichloro‑8‑methyl analog (MW 248.49) exceed or push further beyond the optimal range for fragment-based screening. The 7‑chloro‑8‑methyl substitution provides the lowest molecular weight among analogs that retain both a reactive chlorine handle and an 8‑position substituent for hydrophobic contacts, maximizing ligand efficiency potential in early-stage hit discovery.

Fragment-based drug discovery Lead-likeness Rule of 3

Optimal Research and Industrial Use Cases for 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione


Scaffold-Hopping in Kinase Inhibitor Programs Requiring CNS Penetration

The estimated TPSA of ~71 Ų and moderate lipophilicity (XLogP3 ~0.8–1.0) position this building block within favorable CNS drug space [1][2]. Teams exploring pyrido[4,3‑d]pyrimidine-based kinase inhibitors (e.g., FLT3, EGFR, PI3K) can use the 7‑chloro‑8‑methyl scaffold as a bioisosteric replacement for quinazoline cores, leveraging the chlorine at C7 for late-stage SNAr diversification while the 8‑methyl group provides a hydrophobic anchor in the kinase hinge region. The compound's single reactive handle eliminates chemoselectivity risks during parallel library synthesis.

Agrochemical Antifungal Lead Optimization Targeting CYP51

Published CYP51 inhibition data for the pyrido[4,3‑d]pyrimidine‑2,4‑dione class (IC₅₀ values as low as 0.219 μg/mL, surpassing epoxiconazole) substantiate the scaffold's potential [3]. The 7‑chloro‑8‑methyl derivative provides a substituted core that differs from previously reported analogs, enabling exploration of a new SAR vector at the 8‑position. The methyl group's hydrophobic character may enhance binding to the lipophilic CYP51 active site relative to polar 8‑substituents.

Fragment-Based Screening Libraries with a Single Reactive Anchor

With MW = 211.61, the compound enters fragment-like chemical space (typically <300 Da). Its single chlorine atom serves as a selective diversification point for building fragment-elaboration libraries by SNAr, Suzuki, or Buchwald–Hartwig coupling, without the regioselectivity complications of multi‑chloro analogs . The purity specification of 97–98% supports direct use in high-concentration fragment screening without pre‑purification.

Physicochemical Property-Driven Building Block Selection for Parallel Library Design

Procurement teams evaluating pyrido[4,3‑d]pyrimidine‑2,4‑dione building blocks can use the quantitative differentiation data (MW, XLogP3, TPSA, HBD/HBA, reactive chlorine count) to match specific project requirements. The 7‑chloro‑8‑methyl compound is objectively preferred over the 8‑methoxy analog when higher lipophilicity, lower TPSA, and elimination of the methoxy HBA are desired; it is preferred over the 2,4,7‑trichloro analog when synthetic simplicity and single-site reactivity are paramount [1][2].

Quote Request

Request a Quote for 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.